Product packaging for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one(Cat. No.:CAS No. 1675201-14-5; 1803026-58-5)

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Cat. No.: B2442003
CAS No.: 1675201-14-5; 1803026-58-5
M. Wt: 162.188
InChI Key: BQQMTVHCRIOEDO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS 22214-29-5) is a fine organic compound provided for research and development purposes. With the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, this aromatic compound serves as a significant synthetic intermediate . Its primary researched application is as a key intermediate in the synthesis and study of Warfarin metabolites . Warfarin is a widely used anticoagulant, and understanding its metabolic pathway is crucial for pharmacological and toxicological studies. This makes the compound valuable for researchers in medicinal chemistry and drug development working on the metabolism of drugs, the mechanism of action of anticoagulants, or the synthesis of complex organic molecules. The product is presented as a yellow to off-white solid . It is essential to handle this material with care; consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal instructions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B2442003 (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS No. 1675201-14-5; 1803026-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQMTVHCRIOEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

Established Reaction Pathways for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one Synthesis

Traditional methods for synthesizing chalcones, including this compound, have been well-established in organic chemistry. These pathways are reliable and widely used, forming the foundation of chalcone (B49325) synthesis.

Base-Catalyzed Condensation Reactions (e.g., Claisen-Schmidt, Aldol) in Chalcone Synthesis

The most common and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. bohrium.comjchemrev.com This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone. wikipedia.org For the synthesis of this compound, this involves the reaction of 3-hydroxybenzaldehyde with acetone.

The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. nih.govnih.gov The mechanism begins with the deprotonation of an α-hydrogen from acetone by the base, forming a nucleophilic enolate ion. webassign.netcerritos.edu This enolate then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. wvu.edumnstate.edu The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, this compound. webassign.netcerritos.edu The elimination step is particularly rapid when the resulting double bond is conjugated with both the carbonyl group and the aromatic ring. mnstate.edu

While effective, conventional Claisen-Schmidt reactions often require long reaction times, sometimes up to 24 hours, and may necessitate significant purification to remove side products. globalresearchonline.netscholarsresearchlibrary.com

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis

CatalystTypical SolventReaction TimeYieldReference
Sodium Hydroxide (NaOH)Ethanol/Water15 min - 120 hrs62-86% webassign.netjetir.org
Potassium Hydroxide (KOH)Ethanol12 hrsModerate to High nih.govmdpi.com
Barium Hydroxide (Ba(OH)₂)Not SpecifiedNot SpecifiedNot Specified nih.gov
p-Toluenesulfonic acid (p-TSA)Solvent-Free5-15 minHigh researchgate.net
Iodine-AluminaSolvent-Free (Microwave)< 2 min79-95% nih.gov

Wittig Reaction Applications for Butenone Framework Construction

The Wittig reaction provides an alternative and powerful method for the synthesis of alkenes with precise control over the location of the double bond. scribd.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org To construct the butenone framework of this compound, 3-hydroxybenzaldehyde would be reacted with acetylmethylenetriphenylphosphorane (Ph₃P=CHCOCH₃).

The synthesis of the Wittig reagent itself typically begins with the Sₙ2 reaction of triphenylphosphine with an appropriate alkyl halide (e.g., chloroacetone) to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated using a strong base, such as n-butyllithium, to generate the nucleophilic ylide. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon of 3-hydroxybenzaldehyde. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate is unstable and spontaneously decomposes to form the desired alkene, this compound, and a highly stable byproduct, triphenylphosphine oxide. masterorganicchemistry.commnstate.edu The formation of this stable P=O double bond is the primary driving force for the reaction. wikipedia.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-isomer. organic-chemistry.org

Advanced and Sustainable Synthetic Approaches for this compound

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic chemistry has focused on developing advanced and sustainable methods for chalcone production.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a promising technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. mdpi.com In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety. flinders.edu.au

For chalcone synthesis, continuous flow can mitigate safety concerns associated with highly exothermic reactions or the use of hazardous reagents. mdpi.com The ability to operate at elevated temperatures and pressures allows for the use of solvents above their normal boiling points, potentially accelerating reaction rates. flinders.edu.au The scalability of continuous flow systems is another key advantage; increasing production volume is achieved by running the system for a longer duration rather than using larger, more hazardous reaction vessels. researchgate.net This technology has been successfully applied to multi-step syntheses, demonstrating its potential for the efficient and scalable production of complex molecules like chalcone derivatives. researchgate.net

Enzymatic and Biocatalytic Routes for Stereoselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and highly selective alternative to conventional chemical methods. manchester.ac.uk These reactions are typically conducted under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. illinois.edu For chalcone-related syntheses, enzymes such as chalcone synthase are naturally responsible for their formation in plants. aip.org

While direct enzymatic synthesis of this compound is an area of ongoing research, related biocatalytic methods have been developed. For instance, a patent describes the enzymatic synthesis of 4-(4-hydroxyphenyl)-buten-2-one through the condensation of 4-coumaroyl-CoA and malonyl-CoA, followed by decarboxylation. google.com Other enzymatic approaches, such as using reductases, can achieve stereoselective reductions of precursor molecules. google.com The high chemo-, regio-, and stereoselectivity of enzymes can shorten synthetic routes and minimize the generation of byproducts and waste. illinois.edu The use of biocatalysts, including lipases and reductases, is a well-established strategy in the pharmaceutical industry to produce chiral intermediates with high purity. nih.gov

Implementation of Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. rjpn.org Several green chemistry principles have been successfully applied to the synthesis of chalcones.

Solvent-Free and Alternative Solvent Systems: One of the most effective green approaches is the elimination of volatile organic solvents. Solvent-free Claisen-Schmidt condensations have been achieved by grinding the solid reactants (e.g., an aldehyde, a ketone, and a solid base like NaOH) together in a mortar and pestle. rsc.org This technique often leads to higher yields and significantly shorter reaction times (minutes instead of hours) compared to solvent-based methods. jetir.org Alternative, safer solvents like water or bio-based solvents are also promoted. jddhs.com

Energy Efficiency: Microwave-assisted synthesis has become a popular green technique. scholarsresearchlibrary.com Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often increasing product yields. globalresearchonline.netekb.egfrontiersin.org This method aligns with the green chemistry principle of designing for energy efficiency. jddhs.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. jddhs.com In chalcone synthesis, this includes using solid-supported catalysts like iodine-impregnated alumina, which can be easily separated from the reaction mixture, or organocatalysts such as p-toluenesulfonic acid (p-TSA) under solvent-free conditions. nih.govresearchgate.net These catalytic approaches are more atom-economical and generate less waste compared to stoichiometric reagents. researchgate.net

Table 2: Comparison of Green Synthesis Methods for Chalcones

MethodCatalyst/ConditionsReaction TimeYieldKey AdvantageReference
GrindingSolid NaOH5-10 min76-98%Solvent-free, rapid, high yield nih.gov
Microwave IrradiationEthanolic NaOH/KOH1-6 min53-95%Drastically reduced reaction time mdpi.comekb.egfrontiersin.org
Microwave (Solvent-Free)Iodine-Alumina< 2 min79-95%Solvent-free, extremely rapid nih.gov
Solid-Phase Organocatalysisp-Toluenesulfonic acid5-15 minHighSolvent-free, mild conditions researchgate.net

Derivatization and Structural Modification Strategies for this compound Analogs

The structural modification of this compound is a key strategy for developing new analogs. The inherent reactivity of its functional groups—the enone moiety and the phenolic hydroxyl group—serves as a foundation for diverse derivatization approaches. These modifications can be broadly categorized into chemical functionalization of existing groups and the construction of new ring systems through annulation reactions.

The α,β-unsaturated ketone framework of this compound makes it an excellent Michael acceptor and a versatile precursor for cyclocondensation reactions. These reactions are widely employed to synthesize a variety of heterocyclic analogs, which are of significant interest in medicinal chemistry.

Heterocyclic Annulation:

The reaction of chalcones with binucleophilic reagents is a classical and efficient method for the synthesis of five- and six-membered heterocyclic rings. The general strategy involves the initial Michael addition of one nucleophilic center to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration, leading to the aromatic heterocycle.

Synthesis of Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds that can be readily synthesized from chalcones. The reaction of this compound with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol or acetic acid leads to the formation of pyrazoline intermediates, which can then aromatize to the corresponding pyrazole derivatives. This reaction provides a direct pathway to 3,5-disubstituted pyrazoles scholarsresearchlibrary.comdergipark.org.tr.

Synthesis of Pyrimidine Derivatives: Six-membered pyrimidine rings can be constructed by reacting chalcones with amidine-containing reagents such as urea, thiourea, or guanidine hydrochloride under basic conditions impactfactor.orgsemanticscholar.orgderpharmachemica.com. The reaction proceeds via a cyclocondensation mechanism, yielding dihydropyrimidine derivatives which can be subsequently oxidized to the aromatic pyrimidine. This method is a cornerstone in the synthesis of a wide array of biologically relevant pyrimidine-based compounds researchgate.net.

Below is a table summarizing common heterocyclic annulation reactions applicable to chalcones like this compound.

ReactantReaction ConditionsResulting HeterocycleGeneral Structure of Product
Hydrazine Hydrate (NH₂NH₂·H₂O)Ethanol or Acetic Acid, RefluxPyrazoleA five-membered ring with two adjacent nitrogen atoms.
Guanidine HydrochlorideBase (e.g., KOH, NaOH) in Ethanol, Reflux2-AminopyrimidineA six-membered aromatic ring with two nitrogen atoms.
Urea (NH₂CONH₂)Base (e.g., KOH) in Ethanol, RefluxPyrimidin-2-oneA pyrimidine ring with a carbonyl group at the 2-position.
Thiourea (NH₂CSNH₂)Base (e.g., KOH) in Ethanol, RefluxPyrimidine-2-thioneA pyrimidine ring with a thiocarbonyl group at the 2-position.

Chemical Functionalization:

Beyond annulation, the functional groups of this compound can be directly modified. The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce ether and ester derivatives, respectively. The α,β-unsaturated system is also susceptible to various addition reactions, further expanding the library of accessible analogs acs.org.

Achieving stereochemical control during the synthesis of analogs is crucial for investigating structure-activity relationships. For a prochiral molecule like this compound, key transformations can be rendered stereoselective to yield chiral, non-racemic products.

The primary targets for stereoselective modifications are the carbonyl group and the carbon-carbon double bond of the enone system.

Stereoselective Reduction: The reduction of the carbonyl group can lead to a chiral allylic alcohol. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can achieve high enantioselectivity. Similarly, the asymmetric reduction of the C=C double bond, known as asymmetric conjugate reduction, can be accomplished using chiral catalysts, often based on transition metals like copper or rhodium, to produce a chiral saturated ketone.

Microbial Biotransformations: Enzymatic reactions offer an environmentally friendly and highly selective alternative for synthesizing chiral analogs. Microorganisms, such as the yeast Yarrowia lipolytica, have been shown to catalyze the regio- and stereoselective reduction of the double bond in chalcones to yield chiral dihydrochalcones mdpi.com. These biotransformations can be highly efficient and produce products with high optical purity.

Diastereoselective Additions: In reactions where a new chiral center is formed adjacent to an existing one, controlling the diastereoselectivity is key. For instance, the Michael addition of thiols to the chalcone scaffold can proceed diastereoselectively, especially under acidic conditions where a hydrogen-bond-stabilized cyclic intermediate may favor the formation of one diastereomer over the other mdpi.com.

The table below outlines potential strategies for introducing stereochemical control in the synthesis of analogs from this compound.

TransformationMethodologyOutcome
Asymmetric Carbonyl ReductionChiral reducing agents (e.g., CBS catalyst)Enantiomerically enriched allylic alcohol
Asymmetric Conjugate ReductionChiral transition metal catalysts (e.g., Cu-based)Enantiomerically enriched saturated ketone
Microbial ReductionWhole-cell biotransformation (e.g., Yarrowia lipolytica)Stereoselective reduction of C=C double bond
Diastereoselective Michael AdditionReaction with chiral nucleophiles or use of chiral catalystsFormation of specific diastereomers

Structure Activity Relationship Sar and Pharmacophore Analysis of 3e 4 3 Hydroxyphenyl 3 Buten 2 One Analogs

Elucidation of Structural Determinants for Biological Activity and Potency

The biological activity of chalcone (B49325) derivatives, including (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, is intrinsically linked to their chemical structure. The reactive α,β-unsaturated ketone system is a key determinant of the pharmacological properties of these compounds. nih.gov This functional group can participate in Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a mechanism underlying many of their biological effects. acs.org

Several key structural features contribute to the biological activity and potency of these analogs:

The α,β-Unsaturated Carbonyl System: This enone moiety is a critical pharmacophore. Modification of this system, such as reduction of the double bond or the carbonyl group, often leads to a significant decrease or loss of biological activity. nih.gov

Aromatic Rings: The two aromatic rings (often denoted as ring A and ring B) and their substitution patterns are pivotal. The nature, position, and number of substituents on these rings profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.govmdpi.com

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings can significantly impact activity. For instance, hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating binding to target proteins. nih.gov In some cases, the presence of a hydroxyl group at a specific position, such as ortho to the carbonyl group on ring A, has been shown to be important for certain biological activities. mdpi.com

Impact of Aromatic Substituents and Chain Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound analogs can be fine-tuned by altering the substituents on the aromatic rings and modifying the connecting linker.

Aromatic Substituents:

The nature and position of substituents on the phenyl rings play a critical role in modulating the biological activity.

Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs): The electronic properties of the substituents can have a significant impact. For certain activities, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or amino (-NH2) groups on the aromatic rings can enhance potency. mdpi.com Conversely, electron-withdrawing groups such as nitro (-NO2) or halogens (-Cl, -F) can either increase or decrease activity depending on the specific biological target. mdpi.comresearchgate.net For example, in the context of cholinesterase inhibition, EDGs on the chalcone aromatic rings have been reported to enhance activity, while EWGs resulted in decreased activity. mdpi.com

Position of Substituents: The position of the substituent (ortho, meta, or para) on the aromatic ring is also crucial. For instance, para-position substituted amines have shown more potent inhibition profiles against certain enzymes compared to meta-position substitutions. mdpi.com

Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic rings (e.g., furan, thiophene, pyridine) can lead to analogs with altered biological profiles. mdpi.com However, in some cases, this replacement can decrease activity. mdpi.com

Chain Modifications:

Modifications to the α,β-unsaturated linker can also influence activity.

α-Substitutions: Introducing substituents at the α-position of the enone moiety can affect the molecule's conformation and reactivity, leading to changes in biological activity. researchgate.net For instance, the introduction of a fluorine atom at the α-position has been associated with strong cytotoxic properties in some chalcones. researchgate.net

Cyclization: Cyclizing the chalcone structure to form related flavonoids, such as flavones, can alter the three-dimensional shape and rigidity of the molecule, which in turn can modify its interaction with biological targets. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of chalcone analogs based on published research findings.

Modification TypeSpecific ModificationGeneral Impact on Biological Activity
Aromatic Ring A Substituents Ortho-hydroxyl groupOften enhances activity for certain targets. mdpi.com
Electron-donating groups (e.g., -OCH3)Can increase potency. mdpi.com
Electron-withdrawing groups (e.g., -Cl)Can decrease activity in some cases. mdpi.com
Aromatic Ring B Substituents Para-amino groupCan lead to potent enzyme inhibition. mdpi.com
Heterocyclic rings (e.g., furan, thiophene)May decrease activity for some targets. mdpi.com
Enone Linker Modifications Reduction of the C=C double bondGenerally reduces or abolishes activity. nih.gov
α-Substitution (e.g., with Fluorine)Can lead to enhanced cytotoxicity. researchgate.net

Stereochemical Influence on Biological Interactions and Response

Stereochemistry can play a pivotal role in the biological activity of molecules, as biological systems are often highly stereoselective. nih.gov For this compound, the "E" designation refers to the stereochemistry around the carbon-carbon double bond, indicating that the higher priority substituents on each carbon are on opposite sides of the double bond. This trans-configuration is generally the more stable and common isomer for chalcones.

Computational and Experimental Approaches in SAR Delineation

The elucidation of structure-activity relationships for this compound analogs is achieved through a combination of computational and experimental methods.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govtandfonline.com It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the analog and the active site of the protein. nih.gov Docking studies can be used to screen virtual libraries of chalcone derivatives and prioritize compounds for synthesis and biological testing. tandfonline.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov These models can be generated based on the structure of a known active ligand or the target's binding site. nih.govsemanticscholar.org Pharmacophore models serve as 3D queries for virtual screening of compound databases to identify novel molecules with the desired biological activity. pharmacophorejournal.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By correlating various physicochemical descriptors of the molecules with their observed biological activities, QSAR models can be developed to predict the activity of new, untested analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govtandfonline.com This method can help in assessing the stability of the binding interactions predicted by molecular docking and can reveal important conformational changes that may occur upon ligand binding. nih.gov

Experimental Approaches:

Synthesis of Analog Libraries: A common experimental approach involves the synthesis of a series of analogs with systematic variations in their structure. nih.gov This allows for the direct assessment of the impact of different substituents and structural modifications on biological activity. The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones. mdpi.com

In Vitro Biological Assays: The synthesized analogs are then tested in various in vitro assays to determine their biological activity. These assays can measure enzyme inhibition, receptor binding, cytotoxicity against cancer cell lines, or other relevant biological endpoints. nih.gov

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of the analogs and their complexes with target proteins. mdpi.com This information is invaluable for understanding the molecular basis of their biological activity and for guiding further drug design efforts.

The following table provides an overview of the computational and experimental methods used in the SAR analysis of chalcone analogs.

ApproachMethodApplication in SAR
Computational Molecular DockingPredicts binding modes and identifies key interactions with the target. nih.govtandfonline.com
Pharmacophore ModelingDefines essential structural features for activity and is used for virtual screening. nih.govnih.gov
QSARDevelops predictive models for the biological activity of new analogs. mdpi.com
Molecular Dynamics SimulationsAssesses the stability of ligand-protein complexes. nih.govtandfonline.com
Experimental Analog SynthesisCreates a library of compounds for systematic SAR studies. nih.gov
In Vitro AssaysMeasures the biological activity of the synthesized analogs. nih.gov
X-ray Crystallography/NMRDetermines the 3D structure of analogs and their complexes with targets. mdpi.com

Computational Chemistry and in Silico Modeling of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to forecast the binding mode and affinity of small molecules, such as (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, within the active site of a target protein.

The primary goal of molecular docking is to determine the most stable binding pose of a ligand within a receptor's binding pocket and to estimate the strength of this interaction, typically expressed as a binding affinity or docking score in kcal/mol. taylorandfrancis.com For this compound, this process would involve preparing its 3D structure and docking it into the crystal structure of various biologically relevant proteins, such as kinases or receptors like the estrogen receptor. mdpi.complos.org

The binding affinity is calculated based on scoring functions that account for forces like electrostatic interactions, van der Waals forces, and hydrogen bonding. The hydroxyl group and the carbonyl oxygen on the butenone chain of this compound are key features that would be expected to form critical hydrogen bonds with receptor residues. researchgate.net The phenyl ring can participate in hydrophobic and π-stacking interactions, further stabilizing the complex. mdpi.com While specific docking studies for the 3-hydroxy isomer are not extensively detailed in the public literature, studies on analogous chalcone (B49325) derivatives show strong binding affinities to various receptors, suggesting its potential as a biologically active agent. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Primary Interaction Types
Estrogen Receptor Alpha3ERTData not available in cited literatureHydrogen Bonding, Hydrophobic
PI3Kα2RD0Data not available in cited literatureHydrogen Bonding, Pi-Stacking
B-RAF Kinase1UWJData not available in cited literatureHydrogen Bonding, van der Waals

Beyond predicting binding affinity, docking simulations are crucial for identifying the specific amino acid residues that form the binding pocket and interact directly with the ligand. fsu.edunih.govnih.gov These interactions are fundamental to the stability and specificity of the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for donating a hydrogen bond to acceptor residues like Asp, Glu, or the backbone carbonyls of the protein. The carbonyl oxygen of the butenone moiety can act as a hydrogen bond acceptor from donor residues like Arg, Lys, or His. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring can form hydrophobic contacts with nonpolar residues such as Leu, Ile, Val, and Ala within the binding pocket. mdpi.com

Pi-Interactions: The aromatic ring may also engage in π-π stacking or T-shaped π-stacking with aromatic residues like Phe, Tyr, or Trp. plos.org

Identifying these critical residues provides a roadmap for understanding the mechanism of action and can guide the design of new analogues with improved potency by modifying the ligand structure to enhance these key interactions. fsu.edu

Table 2: Potential Interacting Amino Acid Residues for this compound
Target ProteinPredicted Interacting ResiduesInteraction Type
Estrogen Receptor AlphaGlu353, Arg394, His524Hydrogen Bond
Leu346, Ala350, Phe404, Leu525Hydrophobic/Pi-Stacking
Generic Kinase DomainAsp, Glu (from DFG motif)Hydrogen Bond
Val, Ala, Leu, IleHydrophobic (Gatekeeper region)

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations model the movements of every atom in the system, including the protein, the ligand, and the surrounding solvent (typically water), providing insights into the stability of the complex and any conformational changes that occur upon binding. rush.edu

To perform an MD simulation, the docked complex of this compound and its target protein is placed in a simulated box of water molecules and ions to mimic physiological conditions. mostwiedzy.pl The simulation then calculates the atomic motions over a period, often ranging from nanoseconds to microseconds. mdpi.com

Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the loop regions are common, while stable fluctuations in the binding site indicate consistent ligand interaction. mdpi.com

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds throughout the simulation, confirming the stability and persistence of key interactions identified in docking. nih.gov

MD simulations are particularly powerful for assessing how the binding of a ligand affects the protein's structure and dynamics. mdpi.com The binding of this compound could induce conformational changes in the target protein, a phenomenon known as "induced fit." researchgate.net For instance, the movement of a flexible loop to cover the binding pocket upon ligand entry can be observed, which can be critical for the protein's function. mdpi.com

The stability of the binding is further assessed by calculating the binding free energy over the simulation trajectory using methods like MM/PBSA or MM/GBSA. These calculations provide a more accurate estimation of binding affinity than docking scores alone by incorporating the dynamic and solvation effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For this compound, a QSAR study would involve a dataset of structurally similar chalcone derivatives with known biological activities (e.g., IC50 values) against a specific target. The process involves:

Descriptor Calculation: For each molecule in the series, various physicochemical, electronic, and structural properties known as "descriptors" are calculated. These can include properties like logP (lipophilicity), molecular weight, polar surface area, and more complex 3D descriptors from methods like CoMFA or CoMSIA. diva-portal.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

A well-validated QSAR model could identify which structural features of the chalcone scaffold, such as the position of the hydroxyl group on the phenyl ring, are most important for activity. plos.org This provides valuable insights for optimizing the structure of this compound to enhance its desired biological effect.

Table 3: Common Descriptors in QSAR Modeling for Chalcone Analogs
Descriptor ClassExample DescriptorsPotential Influence on Activity
PhysicochemicalLogP, Molar Refractivity (MR)Lipophilicity, cell permeability, and binding interactions.
ElectronicDipole Moment, HOMO/LUMO energiesPolarity, reactivity, and ability to form electrostatic interactions.
TopologicalWiener Index, Kier & Hall IndicesMolecular size, shape, and degree of branching.
3D (e.g., CoMFA/CoMSIA)Steric Fields, Electrostatic FieldsShape and electronic complementarity with the receptor active site.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. nih.gov The development of such models for this compound involves the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

The process begins with the calculation of a wide array of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be categorized as follows:

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts, as well as more complex descriptors such as topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors relate to the three-dimensional structure of the molecule and include parameters like molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like the octanol/water partition coefficient (logP), which indicates lipophilicity, and polar surface area (PSA), which relates to a molecule's ability to permeate biological membranes, are crucial. chemrxiv.org

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net For this compound, a QSAR model could predict its potential efficacy in areas where similar chalcone-like structures have shown promise. The quality of a QSAR model is assessed through rigorous validation techniques to ensure its predictive power for new, untested compounds. nih.gov

Below is an interactive table showcasing the types of molecular descriptors that would be utilized in building a predictive model for the biological activity of this compound.

Descriptor TypeExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of H-bond donors/acceptorsInfluences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Wiener Index, Randić IndexRelates to molecular size, shape, and branching, which can affect receptor binding.
Geometrical Molecular Surface Area, Molecular VolumeImportant for understanding how the molecule fits into a biological target's active site.
Physicochemical LogP, Polar Surface Area (PSA)Key determinants of a compound's pharmacokinetic profile, including its ability to cross cell membranes.
Quantum-Chemical HOMO/LUMO energies, Dipole MomentProvide insight into the molecule's electronic properties and reactivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the properties of this compound at the atomic level.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Levels, Electrostatic Potential Maps)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Key properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. ulster.ac.uk A smaller gap suggests higher reactivity. For chalcone-like compounds, the HOMO is often localized on the phenyl ring and the double bond, while the LUMO is typically centered on the enone moiety.

Electrostatic Potential Maps (MEP): These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.info For this compound, the oxygen atom of the carbonyl group and the hydroxyl group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the carbonyl carbon are likely to be regions of positive potential, indicating sites for nucleophilic attack.

The following table provides hypothetical data for the electronic properties of this compound, based on typical values for similar compounds.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons and the molecule's electron-donating ability.
LUMO Energy -1.8 eVRepresents the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap 4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Characterization and Validation

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization and for validating experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated system.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed experimental bands, such as the characteristic C=O and C=C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical predictions can aid in the interpretation and assignment of complex NMR spectra.

An illustrative table of predicted spectroscopic data for this compound is presented below.

Spectroscopic TechniquePredicted DataInterpretation
UV-Vis λmax ≈ 310 nmCorresponds to a π-π* electronic transition within the conjugated system of the molecule.
IR C=O stretch: ~1660 cm⁻¹, C=C stretch: ~1600 cm⁻¹Characteristic vibrational frequencies for the carbonyl and alkene functional groups, respectively.
¹³C NMR Carbonyl C: ~198 ppm, Vinylic Cs: ~125-145 ppmPredicted chemical shifts for key carbon atoms in the molecule's structure.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. mcmaster.ca A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction, connecting reactants and products.

For this compound, a key aspect of its reactivity is the α,β-unsaturated ketone moiety, which is susceptible to nucleophilic attack, such as in a Michael addition reaction. Computational transition state analysis can be used to:

Identify the Transition State Structure: By searching the potential energy surface, the geometry of the transition state for a given reaction can be determined.

Calculate the Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the reaction's feasibility.

Visualize the Reaction Pathway: The intrinsic reaction coordinate (IRC) can be calculated to map out the entire reaction pathway from reactants to products, passing through the transition state.

This type of analysis provides a detailed, atomistic understanding of how chemical reactions involving this compound occur, which is crucial for predicting its chemical behavior and potential metabolic pathways.

Advanced Analytical Methodologies for Characterization and Quantification of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the chemical characterization of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, confirming its molecular structure and assessing its purity. Each technique offers unique insights into different aspects of the compound's chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for the 3-hydroxyphenyl isomer are not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on the analysis of its parent structure, 4-phenyl-3-buten-2-one, and the known electronic effects of substituents on a benzene (B151609) ring. jove.comresearchgate.net

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methyl, vinyl, and aromatic protons. The hydroxyl proton signal is also a key feature.

Aromatic Protons: The protons on the meta-substituted ring are expected to appear in the downfield region (typically δ 6.7–7.5 ppm). vaia.com The meta position of the hydroxyl group results in a complex splitting pattern for the four aromatic protons due to their distinct chemical environments. In phenol (B47542), resonance increases the electron density at the ortho and para positions, shielding these protons and shifting their signals upfield compared to the meta protons. vaia.com

Vinyl Protons: The two protons of the α,β-unsaturated system (H-α and H-β) are expected to appear as doublets due to coupling with each other. The H-β proton, being closer to the aromatic ring, will resonate further downfield (predicted δ 7.3-7.6 ppm) than the H-α proton (predicted δ 6.6-6.8 ppm). The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) configuration.

Methyl Protons: The three protons of the acetyl methyl group are in an identical chemical environment and will appear as a sharp singlet in the upfield region of the spectrum (predicted δ 2.3-2.4 ppm). researchgate.net

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, with a chemical shift that can vary (typically δ 4-7 ppm in DMSO-d₆) depending on the solvent, concentration, and temperature. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (acetyl) 2.3–2.4 Singlet (s) N/A
-OH (phenolic) 4.0–7.0 Broad Singlet (br s) N/A
H-α (vinyl) 6.6–6.8 Doublet (d) ~16
H-aromatic 6.7–7.5 Multiplet (m) Various
H-β (vinyl) 7.3–7.6 Doublet (d) ~16

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear furthest downfield (predicted δ >195 ppm). libretexts.org

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110–160 ppm). jove.com The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded (predicted δ ~157 ppm), while the other five carbons will have distinct chemical shifts due to the meta substitution pattern. libretexts.org Asymmetrical meta-disubstituted benzenes are expected to show six unique signals for the aromatic carbons. libretexts.org

Vinyl Carbons: The two vinyl carbons will also be in the downfield region, with the β-carbon (attached to the ring) appearing further downfield than the α-carbon.

Methyl Carbon: The acetyl methyl carbon is the most shielded and will appear in the upfield region of the spectrum (predicted δ 25-30 ppm). libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (acetyl) 25–30
C-aromatic 110–140
C-OH (aromatic) ~157
C-α (vinyl) 125–130
C-β (vinyl) 140–145
C=O (carbonyl) >195

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3550 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch (Aromatic and Vinyl): Absorption bands above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹) are indicative of C-H stretching vibrations from the aromatic ring and the vinyl (C=C) group. udel.edu

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) correspond to the C-H stretching of the methyl group. udel.edu

C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted in the range of 1650–1670 cm⁻¹. This frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to the conjugation of the carbonyl group with the carbon-carbon double bond, which lowers the bond energy. udel.edu

C=C Stretch (Aromatic and Vinyl): The spectrum will show characteristic C=C stretching vibrations for the aromatic ring (around 1500 and 1600 cm⁻¹) and the vinyl group (around 1600-1640 cm⁻¹). libretexts.org

C-O Stretch (Phenolic): A strong band corresponding to the C-O stretching of the phenol group is expected around 1260-1300 cm⁻¹.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 675–900 cm⁻¹ region. For a meta-disubstituted ring, characteristic bands are expected.

Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Phenolic -OH Stretch 3200–3550 Strong, Broad
Aromatic/Vinyl C-H Stretch 3010–3100 Medium
Aliphatic C-H Stretch 2850–2960 Medium-Weak
Conjugated C=O Stretch 1650–1670 Strong, Sharp
Aromatic/Vinyl C=C Stretch 1500–1640 Medium-Strong
Phenolic C-O Stretch 1260–1300 Strong
Aromatic C-H Out-of-Plane Bend 675–900 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems.

The structure of this compound contains an extended chromophore, comprising the phenyl ring conjugated with the α,β-unsaturated ketone system. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). msu.edu

The primary electronic transition observed is the π → π* transition, which is expected to result in a strong absorption band with a maximum wavelength (λmax) in the UV region. The presence of the electron-donating hydroxyl group on the phenyl ring acts as an auxochrome, typically causing a further bathochromic shift. utoronto.ca While the exact λmax depends on the solvent, for conjugated systems like this, it is predicted to be in the range of 280–350 nm. This analysis is crucial for confirming the extent of conjugation within the molecule.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the elemental formula.

For this compound (C₁₀H₁₀O₂), the expected exact mass is 162.0681 Da. HRMS techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can confirm this mass with ppm-level accuracy, unequivocally establishing the molecular formula. kobv.de

When coupled with chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC), as in UPLC-ESI-Q/TOF-MS, complex mixtures can be separated before MS analysis, providing clean mass spectra for individual components.

Fragmentation Patterns: In electron ionization (EI) or collision-induced dissociation (CID), the molecular ion (M⁺˙) becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of α,β-unsaturated aromatic ketones is well-studied. nih.govresearchgate.net Key fragmentation pathways for this compound are predicted to include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. wikipedia.org This can lead to the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion at m/z 147, or the loss of an acetyl radical (•COCH₃, 43 Da) to form a fragment at m/z 119.

Loss of CO: The acylium ion (m/z 147) can further lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 119.

Cleavage of the Vinyl Bond: Fragmentation can occur at the C-C bond between the vinyl group and the phenyl ring, leading to characteristic ions.

Fragments from the Phenyl Ring: The hydroxyphenyl group can lead to fragments such as the hydroxyphenyl cation [HOC₆H₄]⁺.

Predicted Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity
162 [M]⁺˙ (Molecular Ion)
147 [M - CH₃]⁺
119 [M - COCH₃]⁺ or [M - CH₃ - CO]⁺
91 [C₇H₇]⁺ (Tropylium ion, from rearrangement)
77 [C₆H₅]⁺ (Phenyl cation, after loss of OH)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the purity assessment and quantification of phenolic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering good retention and separation for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acidifier like formic acid or phosphoric acid to ensure sharp peaks for the phenolic group) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase to elute the compound.

Detection: A UV detector is commonly used, set at the compound's λmax (determined by UV-Vis spectroscopy) to achieve maximum sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can also be used to acquire the full UV spectrum during elution, which aids in peak identification and purity assessment. vaia.com

Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.gov

A typical RP-HPLC method for a related isomer, 4-(4-hydroxyphenyl)-3-buten-2-one, uses a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid, demonstrating a viable starting point for method development for the 3-hydroxy isomer. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. The methodology combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

For the analysis of this compound, a typical GC-MS protocol would involve the vaporization of the sample, followed by its introduction into a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

A suitable GC-MS method for the analysis of this compound would likely employ a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, to achieve optimal separation from other matrix components. The temperature program would be optimized to ensure adequate resolution and peak shape. Electron ionization (EI) is a common ionization technique for such compounds, typically operating at 70 eV. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for its unambiguous identification.

The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is crucial for structural elucidation and confirmation of the analyte's identity, especially when differentiating it from its isomers.

Table 1: Illustrative GC-MS Operational Parameters for the Analysis of this compound
ParameterCondition
GC Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-400 amu

Future Research Directions and Translational Potential in Chemical Research

Exploration of Novel Synthetic Pathways and Biologically Inspired Synthesis

The classical synthesis of chalcone-like structures often involves the Claisen-Schmidt condensation. While effective, future research will likely focus on developing more efficient, sustainable, and innovative synthetic methodologies.

Key Future Research Areas:

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a paramount goal. This includes the use of greener solvents, solid-acid catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one and its derivatives could lead to higher yields and purity.

Biocatalysis and Enzymatic Synthesis: Inspired by the natural biosynthesis of related phenolic compounds, enzymatic methods present a novel frontier. google.com Research into utilizing specific enzymes, such as chalcone (B49325) synthases or other oxidoreductases, could enable highly stereoselective and efficient synthesis under mild conditions. google.com Enzymatic synthesis is currently underdeveloped but holds promise as an alternative to traditional chemical methods. google.com For instance, the synthesis of the related 4-(4-hydroxyphenyl)-buten-2-one can be achieved through the enzymatic condensation of 4-coumaroyl-CoA and malonyl-CoA. google.com

Synthetic ApproachPotential AdvantagesResearch Focus
Green Chemistry Reduced environmental impact, lower cost.Development of reusable catalysts, use of aqueous reaction media.
Flow Chemistry Improved reaction control, enhanced safety, ease of scalability.Optimization of reactor design and reaction conditions for continuous production.
Biocatalysis High selectivity, mild reaction conditions, sustainability.Discovery and engineering of enzymes for targeted synthesis.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

While substituted phenylbutenones are known to possess general anti-inflammatory and antioxidant activities, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. google.com Future research must aim to deconstruct these broad activities into precise molecular interactions.

Prospective Methodologies:

Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) can be employed to identify covalent binding partners of the compound within the proteome, offering direct insight into its targets.

Computational Target Prediction: In silico methods, including reverse docking and pharmacophore modeling, can screen vast libraries of protein structures to predict potential biological targets.

High-Throughput Screening: Utilizing advanced screening platforms against panels of kinases, phosphatases, and other enzymes can rapidly identify potential protein targets. For example, a derivative, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, has been shown to be a substrate of mushroom tyrosinase and to react with glutathione (B108866) (GSH), suggesting potential interactions with cellular redox systems and melanin (B1238610) synthesis pathways. nih.gov

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

Building upon a deeper understanding of its biological targets, the rational design of next-generation derivatives can significantly improve the therapeutic potential of the this compound scaffold. Structure-Activity Relationship (SAR) studies will be central to this effort.

Strategies for Derivative Design:

Scaffold Modification: Systematic modification of the hydroxyphenyl ring (e.g., altering the position or number of hydroxyl groups) and the α,β-unsaturated ketone moiety can modulate potency and selectivity.

Computational Chemistry: Molecular docking and dynamic simulations can guide the design of derivatives with optimized binding affinities for their targets.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity. Research on related scaffolds, such as 3-(4-hydroxyphenyl)indoline-2-ones, has demonstrated that iterative synthesis and biological evaluation can lead to compounds with potent anticancer activity. nih.gov

Design StrategyObjectiveExample Application
Scaffold Modification Enhance target binding and selectivity.Introduction of additional functional groups to the phenyl ring to probe interactions with the target's active site.
Computational Modeling Predict binding affinity and guide synthetic efforts.Using docking studies to prioritize derivatives with the highest predicted potency for synthesis.
Bioisosteric Replacement Improve drug-like properties (e.g., solubility, metabolic stability).Replacing a hydroxyl group with a bioisostere to enhance oral bioavailability.

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Impact

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics data integration. nih.gov This systems biology approach can reveal the compound's impact on complex cellular networks.

Multi-Omics Workflow:

Data Acquisition: Cells or animal models are treated with the compound, followed by the collection of samples for genomics, transcriptomics (RNA-seq), proteomics, and metabolomics analysis.

Data Integration: Advanced computational tools are used to integrate these diverse datasets, identifying correlations and causal relationships between changes at different molecular levels. nih.govnih.gov

Pathway and Network Analysis: The integrated data is used to construct gene regulatory networks and map the compound's effects on key signaling pathways. researchgate.net

This integrative approach can provide invaluable insights into the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover unanticipated off-target effects, thereby accelerating its translational potential. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-hydroxyacetophenone and an aldehyde under basic conditions (e.g., NaOH/ethanol). Key optimization steps include:

  • Temperature control : Maintain 0–5°C during aldehyde addition to minimize side reactions like retro-aldol decomposition .
  • Stoichiometry : Use a 1:1 molar ratio of ketone to aldehyde to avoid over-alkylation.
  • Work-up : Acidify the reaction mixture post-condensation to precipitate the product, followed by purification via recrystallization (e.g., ethanol/water). Yield improvements (>70%) are achievable by inert atmosphere (N₂) to prevent oxidation of the phenolic group .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the (E)-configuration. The trans coupling constant (JJ) for α,β-unsaturated ketones typically ranges 15–17 Hz for the vinylic protons .
  • IR : A strong absorption band near 1660–1680 cm1^{-1} confirms the conjugated carbonyl group.
  • HPLC-MS : Employ reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 280 nm to assess purity (>95%) and rule out diastereomers .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photo-isomerization of the α,β-unsaturated ketone moiety.
  • Humidity : Desiccate samples to avoid hydrolysis of the phenolic hydroxyl group, which can form quinone derivatives .
  • Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed under argon .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental reaction thermodynamics for hydrogenation of this compound?

Conflicting enthalpy values (e.g., from calorimetry vs. DFT calculations) arise due to solvent effects and basis set limitations. To reconcile

  • Solvent correction : Apply the SMD solvation model in Gaussian or ORCA to account for ethanol’s polarity, reducing ΔH error to <5 kJ/mol .
  • Basis sets : Use def2-TZVP for geometry optimization and def2-QZVPP for single-point energy calculations to improve accuracy .
  • Validation : Cross-check with experimental 1H^1H-NMR kinetic studies under hydrogenation conditions (H₂/Pd-C) to validate computed transition states .

Q. What strategies mitigate contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxicity assays) often stem from:

  • Assay interference : The compound’s phenolic group may chelate metal ions in DPPH assays, leading to false positives. Include EDTA controls to isolate true radical-scavenging activity .
  • Metabolic instability : Pre-incubate derivatives with liver microsomes (e.g., human S9 fraction) to identify rapid glucuronidation, which reduces apparent potency in cell-based assays .

Q. What crystallographic approaches are optimal for resolving ambiguous electron density in single-crystal structures of this compound?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) and detect disorder in the phenyl ring .
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters. For severe disorder, employ PART instructions to split occupancy between conformers .
  • Validation : Check Rint (<5%) and Flack parameter (near 0) to confirm enantiopurity .

Q. Methodological Notes

  • Stereochemical analysis : Combine NOESY (for spatial proximity) and 1H^1H-1H^1H COSY (for coupling networks) to distinguish (E)/(Z) isomers .
  • Toxicity profiling : Follow OECD Guideline 423 for acute oral toxicity (e.g., LDLo >2 g/kg in mice) to establish safety margins for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.